4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid
CAS No.:
Cat. No.: VC17861260
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
| Standard InChI Key | FRDCKDXZSRACTN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCCC1C(=O)O |
Introduction
Structural Characteristics and Nomenclature
4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid belongs to the oxazepane family, characterized by a seven-membered ring containing one oxygen and one nitrogen atom. The IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid, reflects its tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 5 . Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES Notation | CC(C)(C)OC(=O)N1CCOCCC1C(=O)O |
| InChI Key | FRDCKDXZSRACTN-UHFFFAOYSA-N |
| XLogP3 | 1.2 (estimated) |
The Boc group () enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes .
Synthetic Methodologies
Key Synthetic Routes
The compound is typically synthesized through multi-step protocols involving:
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Lactamization: Lipase-catalyzed cyclization of amino diesters, as demonstrated in the synthesis of analogous oxazepane derivatives . For example, amino diester 5 undergoes regioselective lactamization using immobilized lipases (e.g., Novozym 435) to form the seven-membered lactam core .
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Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
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Carboxylic Acid Formation: Hydrolysis of ester intermediates using LiBr/EtN in wet acetonitrile to yield the final carboxylic acid functionality .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The Boc group decomposes at temperatures above 150°C, releasing isobutylene and carbon dioxide.
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Acid Sensitivity: Susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid), making it suitable for temporary amine protection .
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Hydrogen Bonding: The carboxylic acid () and lactam oxygen participate in hydrogen bonding, influencing crystallinity and solubility .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1740 cm (ester C=O) and 1705 cm (carboxylic acid C=O) .
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NMR (): Distinct signals include δ 1.45 ppm (9H, Boc tert-butyl) and δ 4.20–3.70 ppm (oxazepane ring protons) .
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound serves as a chiral building block for constrained peptidomimetics. Its rigid oxazepane scaffold mimics peptide β-turns, enhancing metabolic stability in drug candidates .
PROTAC Development
As a linker component in proteolysis-targeting chimeras (PROTACs), the carboxylic acid moiety enables conjugation to E3 ligase ligands, while the Boc group allows selective deprotection during solid-phase synthesis .
Kinase Inhibitors
Derivatives of this compound have shown preliminary activity against cyclin-dependent kinases (CDKs), with IC values in the micromolar range.
Industrial Availability
Commercial suppliers offer the compound in research quantities (e.g., 500 mg to 1 kg), with prices ranging from $200–$500 per gram . Batch-specific certificates of analysis typically include HPLC purity (>95%) and enantiomeric excess (>99% for chiral versions) .
Future Directions
Ongoing research focuses on:
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